N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide
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Description
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects on various diseases, particularly in the field of neurology. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator, which means it can selectively target S1P receptors and modulate their activity.
Scientific Research Applications
Crystal Structure Determination
The study by Kolev et al. (1995) determined the crystal structure of (±)-threo-3-hydroxy-N,N-dimethyl-2,3-diphenylpropanamide, providing insights into the spatial arrangement of its molecules, which is stabilized by intermolecular hydrogen bonds between carbonyl and hydroxy oxygen atoms (Kolev, Preut, Bleckmann, & Juchnovski, 1995).
Chemoselective Reactions
Hajji et al. (2002) explored the reactivity of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide against dihaloalkanes and aldehydes, leading to the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines. This study highlights the compound's potential as a precursor in organic synthesis (Hajji, Testa, Zaballos-García, Zaragozá, Server-Carrió, & Sepúlveda-Arques, 2002).
Phenylpropanoid Isolation
Research on the stems of Ephedra sinica led to the isolation of two new compounds of phenylpropanoids, demonstrating the compound's occurrence in natural sources and its relevance in the study of plant chemistry (Zhang, Deng, Ma, Li, Zhang, Jiang, & Qin, 2016).
Asymmetric Hydrogenation
Brown and Murrer (1982) synthesized (R)-1,2-Bis(diphenylphosphino)phenylethane from (S)-mandelic acid, showing the effectiveness of related compounds in catalytic asymmetric hydrogenation, indicating its utility in synthesizing chiral molecules (Brown & Murrer, 1982).
Synthesis of New Polyamides
Liaw et al. (1999) introduced a new diamine, bis[4-(4-aminophenoxy)phenyl]diphenylmethane, for synthesizing a series of new polyamides, demonstrating the compound's versatility in polymer science (Liaw, Liaw, & Yang, 1999).
properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c26-22(16-19-10-4-1-5-11-19)18-25-24(27)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26H,16-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDONZSWFPQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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